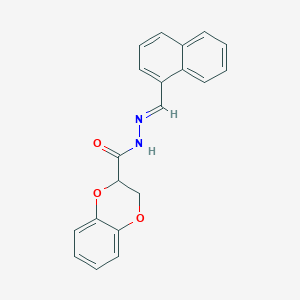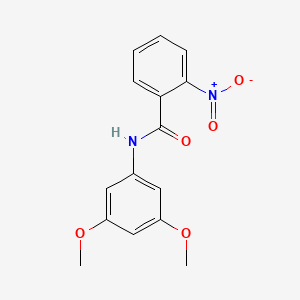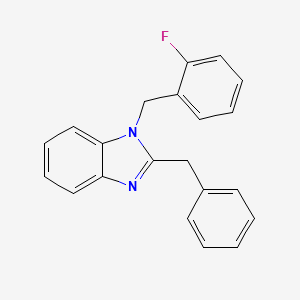![molecular formula C15H18N2O2 B5713179 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide, often involves complex organic reactions. For example, the synthesis of various quinoline and quinolinone derivatives has been achieved through methods like cyclization of diallylaminoquinolines, Fe(0)-mediated reductive cyclization, and Michael addition followed by cyclization processes. These methods showcase the diverse synthetic strategies employed in the creation of quinoline-based compounds, highlighting the importance of precise chemical reactions in achieving the desired molecular structure (Vandekerckhove et al., 2015) (Simonetti, Larghi, Kaufman, 2016).
Molecular Structure Analysis
Molecular structure elucidation of quinoline derivatives typically involves a combination of spectroscopic techniques, such as UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compound, essential for understanding the chemical behavior and potential applications of the synthesized molecules (Tanjung, Saputri, Wahjoedi, Tjahjandarie, 2017).
Chemical Reactions and Properties
Quinoline derivatives engage in a range of chemical reactions, reflecting their complex chemical properties. For instance, the Grubbs II-catalyzed olefin cross metathesis and Claisen rearrangement are pivotal in modifying the side chains and functional groups of quinoline compounds, affecting their chemical properties and potential biological activities. These reactions are fundamental in the synthesis and functionalization of quinoline derivatives (Simonetti, Larghi, Kaufman, 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Techniques like X-ray crystallography provide insight into the molecular and crystal structure, offering a deeper understanding of how structural variations affect physical properties. These analyses are crucial for the development of quinoline-based materials and their application in various fields (Saeed, Abbas, Ibrar, Bolte, 2014).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal for their potential applications. Studies on the reactivity of bifunctional ambiphilic molecules, for example, show how the presence of both electrophilic and nucleophilic sites within a molecule can lead to unique reactions and products, illustrating the intricate chemistry of quinoline-based compounds (Son, Pudenz, Hoefelmeyer, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-6-14(18)17(2)10-12-9-11-7-4-5-8-13(11)16-15(12)19/h4-5,7-9H,3,6,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWEQRFOPAYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)


![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
